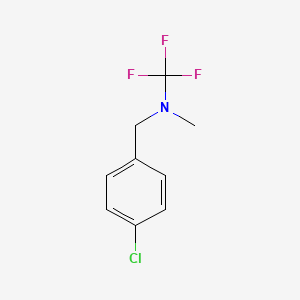![molecular formula C9H18N2O B13958911 2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol CAS No. 19847-01-9](/img/structure/B13958911.png)
2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,9-Diazabicyclo[331]nonane-9-ethanol is a bicyclic compound that features a unique structure with two nitrogen atoms and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of azomethine ylides with alkenes. This reaction is followed by reduction and lactamization to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cycloaddition and subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives.
科学研究应用
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-9-ethanol involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . This modulation can enhance cognitive functions and has potential therapeutic applications in neurological disorders.
相似化合物的比较
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atoms.
3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane:
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-9-ethanol is unique due to the presence of the ethanol group, which provides additional functional versatility. This structural feature allows for a broader range of chemical modifications and applications compared to its analogs.
属性
CAS 编号 |
19847-01-9 |
|---|---|
分子式 |
C9H18N2O |
分子量 |
170.25 g/mol |
IUPAC 名称 |
2-(3,9-diazabicyclo[3.3.1]nonan-9-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c12-5-4-11-8-2-1-3-9(11)7-10-6-8/h8-10,12H,1-7H2 |
InChI 键 |
ILQUNSGIBWPGRD-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CNCC(C1)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
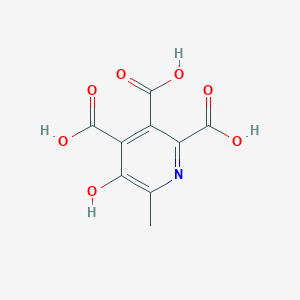
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
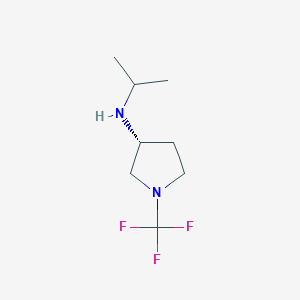
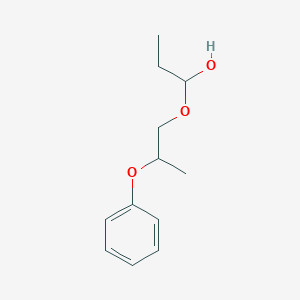
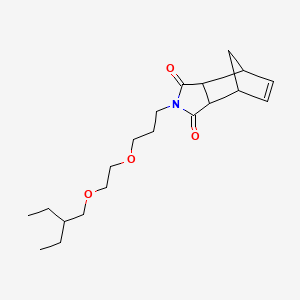
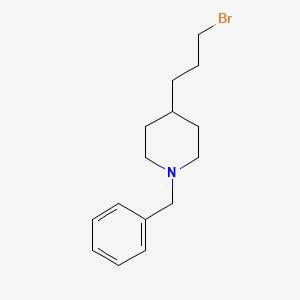
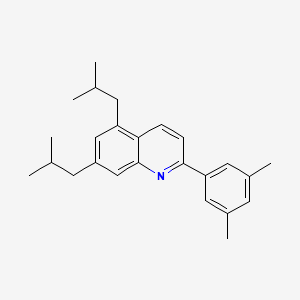
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

